molecular formula C11H18FN3O B8275426 4-(3-Dimethylaminopropoxy)-5-fluorobenzene-1,2-diamine

4-(3-Dimethylaminopropoxy)-5-fluorobenzene-1,2-diamine

Cat. No. B8275426
M. Wt: 227.28 g/mol
InChI Key: RJWGHFXOUPWDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09126969B2

Procedure details

3.8 g of 5-(3-dimethylaminopropoxy)-4-fluoro-2-nitrophenylamine in solution in 100 mL of methanol are hydrogenated under 1 bar of hydrogen pressure in the presence of 400 mg of palladium-on-charcoal at 25° C. for 16 hours. The reaction crude is filtered through celite and the filtrate is concentrated under vacuum in a rotary evaporator. 3.5 g of 4-(3-dimethylaminopropoxy)-5-fluorobenzene-1,2-diamine are isolated in the form of a black oil. 1H NMR (400 MHz, DMSO-d6, δ in ppm): 1.75 (m, 2H); 2.13 (m, 6H); 2.32 (m, 2H); 3.84 (m, 2H); 4.3 (m, 4H); 6.32 (m, 2H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[CH2:3][CH2:4][CH2:5][O:6][C:7]1[C:8]([F:17])=[CH:9][C:10]([N+:14]([O-])=O)=[C:11]([NH2:13])[CH:12]=1.[H][H]>CO.[Pd]>[CH3:18][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[C:11]([NH2:13])[C:10]([NH2:14])=[CH:9][C:8]=1[F:17]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
CN(CCCOC=1C(=CC(=C(C1)N)[N+](=O)[O-])F)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction crude
FILTRATION
Type
FILTRATION
Details
is filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
CN(CCCOC=1C=C(C(=CC1F)N)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 104.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.